molecular formula C9H8BrClO2 B1419870 Methyl 4-bromo-2-chloro-6-methylbenzoate CAS No. 877149-10-5

Methyl 4-bromo-2-chloro-6-methylbenzoate

Cat. No. B1419870
CAS RN: 877149-10-5
M. Wt: 263.51 g/mol
InChI Key: KOVCJLYSMXZNDF-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2-chloro-6-methylbenzoate” is a chemical compound . It belongs to the class of benzoates.


Synthesis Analysis

This compound is usually prepared by the esterification reaction between 4-bromo-2-chloro-6-methylbenzoic acid and methanol, commonly using sulfuric acid as a catalyst.


Molecular Structure Analysis

The molecular formula of this compound is C9H8BrClO2 . The InChI code is 1S/C9H8BrClO2/c1-5-3-6 (10)4-7 (11)8 (5)9 (12)13-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 4-bromo-2-chloro-6-methylbenzoate” is 263.51 g/mol . It has a XLogP3-AA value of 3.5 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 261.93962 g/mol .

Scientific Research Applications

Synthesis and Pharmacological Research

Methyl 4-bromo-2-chloro-6-methylbenzoate has been studied in the context of synthesizing various pharmacologically active compounds. For example, Chapman, Clarke, and Sawhney (1968) explored the cyclization of phenylthio acetone derivatives, which are related to methyl 4-bromo-2-chloro-6-methylbenzoate, in the production of benzo[b]thiophen derivatives with potential pharmacological applications (Chapman et al., 1968). Similarly, Hamor and Reavlin (1967) investigated alkyl esters of bromo and chloro substituted benzoic acids for their anticonvulsant properties, indicating the significance of these compounds in medical research (Hamor & Reavlin, 1967).

Chemical Synthesis and Molecular Studies

Methyl 4-bromo-2-chloro-6-methylbenzoate and its derivatives are also important in the field of chemical synthesis. Liu et al. (2013) described an approach for preparing compounds from 2-bromo-4-methylbenzoic acid, demonstrating the utility of such derivatives in complex chemical synthesis (Liu et al., 2013). In another study, Laak and Scharf (1989) synthesized polysubstituted aromatic carboxylic acids, showing the versatility of these compounds in synthesizing complex molecular structures (Laak & Scharf, 1989).

Applications in Material Science

The derivatives of methyl 4-bromo-2-chloro-6-methylbenzoate find applications in material science as well. For example, Baumgarth, Beier, and Gericke (1997) investigated benzoylguanidines, synthesized from related benzoic acids, as potential inhibitors in cardiac treatments, highlighting the compound's relevance in developing new materials for medical applications (Baumgarth et al., 1997).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, these compounds are studied for their physicochemical properties and reactions. Zherikova et al. (2016) examined the thermodynamics of halogenated benzoic acids, which are structurally related to methyl 4-bromo-2-chloro-6-methylbenzoate, demonstrating their relevance in understanding environmental processes (Zherikova et al., 2016).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

methyl 4-bromo-2-chloro-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVCJLYSMXZNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670418
Record name Methyl 4-bromo-2-chloro-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-chloro-6-methylbenzoate

CAS RN

877149-10-5
Record name Methyl 4-bromo-2-chloro-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-2-chloro-6-methylbenzoic acid (1.10 g, 4.41 mmol) was dissolved in ethyl acetate (15 mL). A solution of diazomethane in diethyl ether was added until the yellow colour persisted. After fifteen minutes the reaction was quenched with acetic acid. After one hour, the mixture was washed with saturated sodium bicarbonate and brine, dried over magnesium sulfate, filtered and concentrated to provide the title compound as a yellow oil (1.31 g, 113%). 1H NMR CDCl3: 7.43 (s, 1H), 7.31 (s, 1H), 3.94 (s, 3H), 2.33 (s, 3H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
113%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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